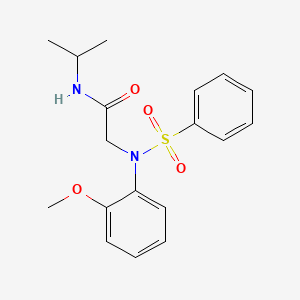
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various pathological conditions.
作用机制
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by selectively blocking the CaSR-mediated signaling pathway. CaSR is expressed in various tissues, including the parathyroid gland, bone, kidney, and gastrointestinal tract. CaSR regulates calcium homeostasis by sensing changes in extracellular calcium concentration and modulating the secretion of parathyroid hormone, calcitonin, and other hormones. This compound binds to the allosteric site of CaSR and inhibits its activation by extracellular calcium ions. This leads to a decrease in the secretion of parathyroid hormone and other hormones and a reduction in the activity of osteoclasts, which are responsible for bone resorption.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the reduction of bone resorption, the increase in bone mass and strength, and the inhibition of cancer cell proliferation and migration. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain.
实验室实验的优点和局限性
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its selectivity for CaSR, its potency, and its ability to penetrate cell membranes. However, this compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
未来方向
Several future directions for research on N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be identified, including the development of more potent and selective CaSR antagonists, the investigation of the role of CaSR in other pathological conditions, and the exploration of the potential of this compound as a therapeutic agent in clinical trials. The identification of new targets for this compound and the elucidation of its mechanism of action at the molecular level are also important areas for future research.
合成方法
The synthesis of N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of 2-methoxyphenylacetonitrile, the reaction of 2-methoxyphenylacetonitrile with isopropylamine, and the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product, this compound, is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several research articles and patents.
科学研究应用
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various pathological conditions, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, this compound has been shown to increase bone mass and strength by inhibiting the CaSR-mediated signaling pathway. In hyperparathyroidism, this compound has been shown to reduce the secretion of parathyroid hormone, which is responsible for the abnormal calcium metabolism in this condition. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR-mediated signaling pathway.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(2)19-18(21)13-20(16-11-7-8-12-17(16)24-3)25(22,23)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMOMLAFXZQSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)
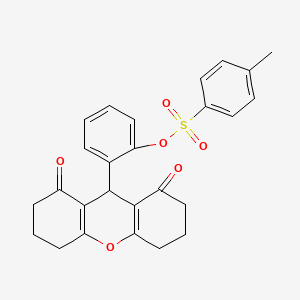
![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)
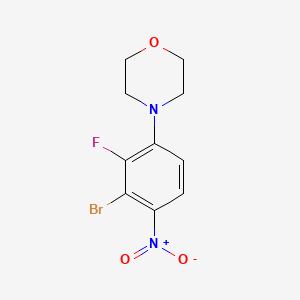
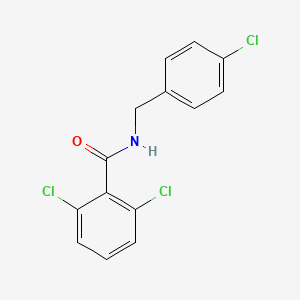
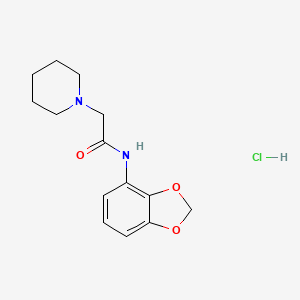
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4944689.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4944693.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4944698.png)
